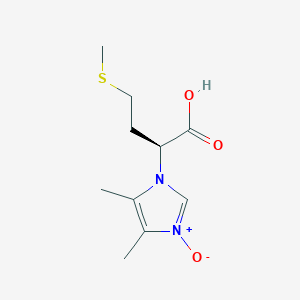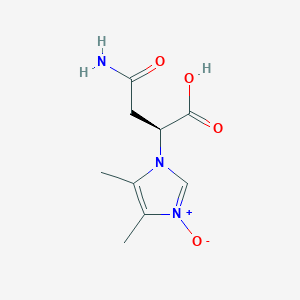![molecular formula C15H12N2O2 B7792173 (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B7792173.png)
(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chiral compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. This specific compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of aminobenzophenones. One common method includes the use of 2-aminobenzophenone as a starting material, which undergoes cyclization in the presence of a suitable catalyst such as hexachloroplatinic acid (H2PtCl6) under mild conditions . The reaction is carried out in a solvent like acetic acid at elevated temperatures to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of benzodiazepines by utilizing a flow platform that combines various reaction steps into a single continuous process . This approach enhances the yield and purity of the final product while minimizing waste and reaction time.
化学反应分析
Types of Reactions: (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can introduce different functional groups at specific positions on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products:
Oxidation: Quinolone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzodiazepines.
科学研究应用
(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Medicine: Investigated for its anxiolytic and anticonvulsant properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound exerts its anxiolytic and anticonvulsant effects . The binding of the compound to the GABA receptor increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.
相似化合物的比较
Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant activity.
Uniqueness: (S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to its chiral nature and specific substitution pattern on the benzodiazepine ring. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
属性
IUPAC Name |
(3S)-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-8-4-5-9-12(11)16-15(19)13(17-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,19)(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYJSRLAYJMCGZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid](/img/structure/B7792093.png)
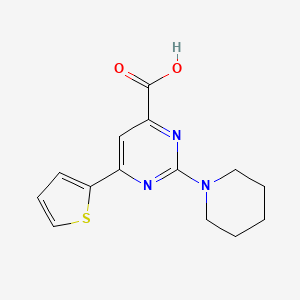
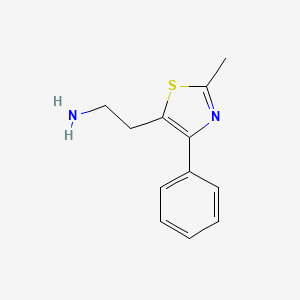
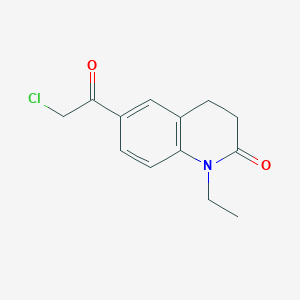
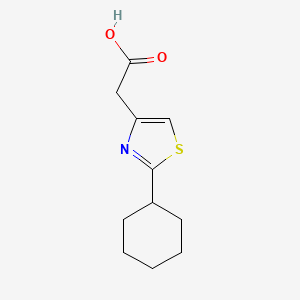
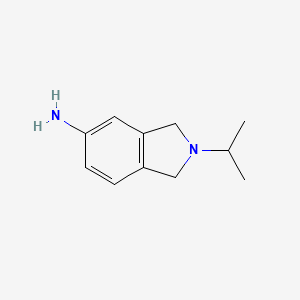
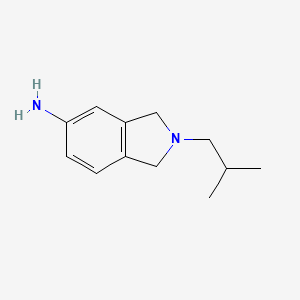
![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid](/img/structure/B7792153.png)
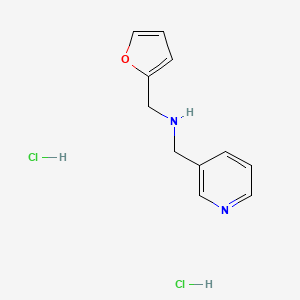
![1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B7792161.png)
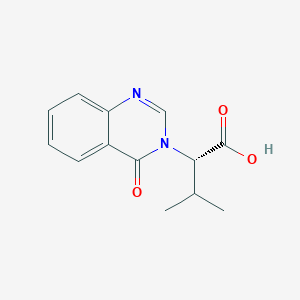
![(S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B7792187.png)
